

MEN 11420 (Nepadutant): A Technical Guide for the Study of Neurogenic Inflammation

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Compound of Interest		
Compound Name:	MEN 11270	
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Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and mast cell degranulation. A key family of neuropeptides involved in this process is the tachykinins, including Substance P (SP) and Neurokinin A (NKA). These peptides exert their effects through neurokinin receptors (NK1, NK2, and NK3). The NK2 receptor, preferentially activated by NKA, is a significant target for therapeutic intervention in conditions where neurogenic inflammation plays a pivotal role, such as asthma, irritable bowel syndrome, and certain types of pain.

This technical guide focuses on MEN 11420, also known as Nepadutant, a potent and selective tachykinin NK2 receptor antagonist. Developed by Menarini, MEN 11420 is a glycosylated bicyclic peptide that has demonstrated significant promise in preclinical models of conditions involving neurogenic inflammation. Its unique structure confers an improved pharmacokinetic profile compared to its parent compound, MEN 10627, making it a valuable tool for both in vitro and in vivo research.

Mechanism of Action

MEN 11420 acts as a competitive antagonist at the tachykinin NK2 receptor.[1][2][3] By binding to the NK2 receptor, it prevents the binding of the endogenous ligand, Neurokinin A (NKA),



thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and other inflammatory responses.[3] The introduction of a sugar moiety in MEN 11420, as compared to its predecessor MEN 10627, significantly enhances its in vivo potency and duration of action, likely due to increased metabolic stability.[1]

Quantitative Data

The following tables summarize the key quantitative data for MEN 11420 from various preclinical studies.

Table 1: Receptor Binding Affinity of MEN 11420

Radioligand	Preparation	Ki (nM)	Reference
[¹²⁵ l]-Neurokinin A	Human NK2 receptor (CHO cells)	2.5 ± 0.7	[1]
[³H]-SR 48968 Human NK2 receptor (CHO cells)		2.6 ± 0.4	[1]

Table 2: In Vitro Functional Antagonism of MEN 11420



Preparation	Agonist	рКВ	Schild Plot Slope	Reference
Rabbit isolated pulmonary artery	[βAla ⁸]NKA(4-10)	8.6 ± 0.07	-1.06	[1]
Rat urinary bladder	[βAla ⁸]NKA(4-10)	9.0 ± 0.04	-1.17	[1]
Guinea-pig isolated bronchus	[βAla ⁸]NKA(4-10)	8.40 ± 0.07	Not Reported	[4]
Hamster trachea	[βAla ⁸]NKA(4-10)	10.2 ± 0.14 (apparent)	Not Reported	
Mouse urinary bladder	[βAla ⁸]NKA(4-10)	9.8 ± 0.15 (apparent)	Not Reported	

Table 3: In Vivo Efficacy of MEN 11420



Animal Model	Challenge	Route of Administrat ion	Effective Dose	Effect	Reference
Urethane- anesthetized rats	[βAla ⁸]NKA(4 -10)	i.v.	100 nmol/kg	Potent and long-lasting inhibition of bladder contraction	[1]
Urethane- anesthetized rats	Intravesical capsaicin	i.v.	100 nmol/kg	Reduced primary contraction, AUC, and number of phasic contractions of the bladder	[5]
Urethane- anesthetized guinea-pigs	[βAla ⁸]NKA(4 -10)	i.v.	Not specified (dose- dependent)	Inhibition of bronchoconst riction	[4]
Urethane- anesthetized guinea-pigs	Capsaicin	i.v.	Not specified	Inhibition of bronchoconst riction	[4]
Urethane- anesthetized guinea-pigs	Vagal nerve stimulation	i.v.	Not specified (dose- dependent)	Inhibition of bronchoconst riction	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Receptor Binding Assays

• Objective: To determine the binding affinity of MEN 11420 for the human NK2 receptor.



- Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor.
- · Radioligands:
 - [125]-Neurokinin A
 - [3H]-SR 48968 (a nonpeptide NK2 antagonist)
- Protocol:
 - Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of MEN 11420.
 - The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.
 - Separate the bound and free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters to remove non-specifically bound radioactivity.
 - Measure the radioactivity retained on the filters using a gamma or beta counter.
 - Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values (the concentration of MEN 11420 that inhibits 50% of the specific binding of the radioligand).

In Vitro Functional Assays (Organ Bath Studies)

- Objective: To assess the functional antagonist activity of MEN 11420 on smooth muscle contraction.
- Preparations:
 - Rabbit isolated pulmonary artery
 - Rat urinary bladder
 - Guinea-pig isolated bronchus



· Protocol:

- Isolate the tissues and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Allow the tissues to equilibrate under a resting tension.
- Record isometric contractions using a force-displacement transducer connected to a data acquisition system.
- Construct cumulative concentration-response curves to the NK2 receptor agonist [βAla⁸]NKA(4-10) in the absence and presence of increasing concentrations of MEN 11420.
- Incubate the tissues with MEN 11420 for a predetermined period before adding the agonist.
- Calculate the pKB value, a measure of the antagonist's potency, using the Schild equation.
 A Schild plot slope not significantly different from unity is indicative of competitive antagonism.

In Vivo Models of Neurogenic Inflammation

- Objective: To evaluate the efficacy of MEN 11420 in animal models of neurogenic inflammation-mediated responses.
- Animal Models:
 - Urethane-anesthetized rats for bladder contraction studies.
 - Urethane-anesthetized guinea-pigs for bronchoconstriction studies.
- General Protocol:
 - Anesthetize the animals with urethane.
 - Surgically prepare the animals for the measurement of the desired physiological parameter (e.g., cannulate the trachea for measurement of inflation pressure as an index



of bronchoconstriction; catheterize the bladder for measurement of intravesical pressure).

- Administer MEN 11420 via the desired route (e.g., intravenous).
- After a suitable pre-treatment time, induce the neurogenic inflammatory response using a specific challenge:
 - NK2 receptor agonist: Intravenous administration of [βAla⁸]NKA(4-10).
 - Sensory nerve stimulation:
 - Intravesical instillation of capsaicin to stimulate bladder C-fibers.
 - Intravenous administration of capsaicin to induce bronchoconstriction.
 - Bilateral electrical stimulation of the vagus nerves.[4]
- Record and analyze the physiological response (e.g., changes in bladder pressure, airway resistance).
- Compare the responses in MEN 11420-treated animals to those in vehicle-treated controls to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

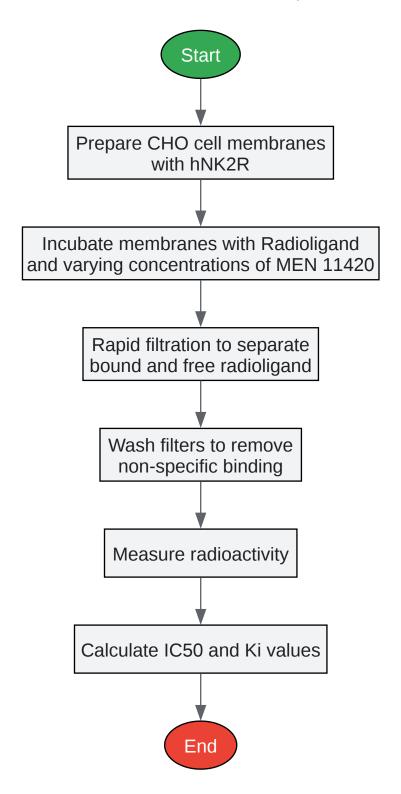
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.





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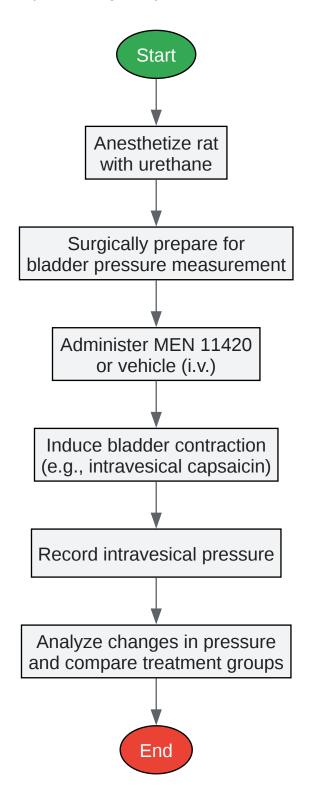
Caption: Mechanism of action of MEN 11420 at the NK2 receptor.



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Caption: Workflow for the receptor binding assay of MEN 11420.



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Caption: Experimental workflow for in vivo bladder contraction studies.



Conclusion

MEN 11420 (Nepadutant) is a well-characterized, potent, and selective tachykinin NK2 receptor antagonist with a favorable pharmacokinetic profile. The data and protocols presented in this guide demonstrate its utility as a research tool for investigating the role of NK2 receptors in neurogenic inflammation and related pathophysiological processes. For scientists and drug development professionals, MEN 11420 serves as a valuable pharmacological agent for target validation and preclinical proof-of-concept studies in a variety of disease models.

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